molecular formula C10H18O B026182 4-Carvomenthenol CAS No. 562-74-3

4-Carvomenthenol

Cat. No. B026182
CAS RN: 562-74-3
M. Wt: 154.25 g/mol
InChI Key: WRYLYDPHFGVWKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Carvomenthenol and related compounds involves complex chemical reactions. For example, the hydrogenolysis of epoxides derived from carvomenthene results in a mixture of hydrocarbons, alcohols, and ketones, demonstrating the compound's reactivity and the influence of its molecular structure on its synthesis outcomes (Accrombessi et al., 1981).

Molecular Structure Analysis

The molecular structure of 4-Carvomenthenol has been elucidated through methods like rotational spectroscopy. Shubert et al. (2015) used chirality-sensitive microwave three-wave mixing to characterize the molecular structure of 4-Carvomenthenol, identifying three molecular conformers and providing insights into its absolute configuration and enantiomeric excess. This detailed structural analysis lays the foundation for understanding the compound's chemical behavior and properties (Shubert et al., 2015).

Scientific Research Applications

  • Allergic Rhinitis and Asthma Treatment : 4-Carvomenthenol oral treatment was found to ameliorate murine combined allergic rhinitis and asthma syndrome by inhibiting IL-13 and mucus production via the p38MAPK/NF-κB signaling pathway axis (Barros et al., 2020).

  • Electrochemical DNA Sensors : Modified glassy carbon electrodes with 4-carboxy phenyl groups can be used as electrochemical DNA sensors to detect influenza virus type A (Chung et al., 2012).

  • Environmental Impact Studies : 4-Chlorophenol (4-CP) was shown to decrease ammonia nitrogen removal efficiencies in batch reactors and inhibit the respirometric activities of heterotrophic and autotrophic bacteria in aerobic granular sludge (Wei et al., 2015).

  • Surface Sensing Applications : Stable layers formed by 4-Carboxyphenyl diazonium salts on gold electrodes have been used for sensing applications, offering greater stability and sensitivity compared to alkanethiol-modified electrodes (Liu et al., 2007).

  • SERS Research in Sensing : 4-Aminothiophenol (4-ATP) is used in surface-enhanced Raman scattering (SERS) research for potential sensing applications, although its SERS spectrum can be influenced by various factors (Ahmad et al., 2020).

  • Chemical Synthesis : Hydrogenolysis of carvomenthene and limonene epoxides yields a mixture of hydrocarbons, secondary and tertiary alcohols, and ketones, depending on the starting material (Accrombessi et al., 1981).

  • Chirality Measurement in Microwaves : Chiral microwave three-wave mixing has been used to determine the absolute configuration and enantiomeric excess in 4-carvomenthenol (Shubert et al., 2015).

Safety And Hazards

4-Carvomenthenol has several hazard statements: H302 - H315 - H319 - H335. It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

4-Carvomenthenol has shown anti-allergic properties in an experimental model of CARAS, suggesting it could be a new drug prototype to treat this allergic syndrome . More research is needed to further understand its potential applications.

properties

IUPAC Name

4-methyl-1-propan-2-ylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYLYDPHFGVWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044824
Record name 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow, oily liquid; Warm-peppery, mildly earthy, musty-woody odour
Record name 4-Carvomenthenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

209 °C, 88.00 to 90.00 °C. @ 6.00 mm Hg
Record name 4-Terpineol
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Record name p-Menth-1-en-4-ol
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Flash Point

79 degrees C (174 degrees F) - closed cup
Record name 4-Terpineol
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Solubility

Slightly soluble in water, soluble in oils, Soluble (in ethanol)
Record name 4-Carvomenthenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.926 g/cu cm at 20 °C, 0.928-0.934
Record name 4-Terpineol
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Record name 4-Carvomenthenol
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Product Name

4-Terpineol, (+/-)-

Color/Form

Colorless to pale yellow liquid

CAS RN

562-74-3
Record name Terpinen-4-ol
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Record name 4-Terpineol
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Record name Terpinen-4-ol
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Record name 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-
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Record name 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
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Record name p-menth-1-en-4-ol
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Record name 4-TERPINEOL, (±)-
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Record name 4-Terpineol
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Record name p-Menth-1-en-4-ol
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Synthesis routes and methods I

Procedure details

The hydroperoxide resulting from terpinolene can be reduced to p-mentha-1,8-dien-4-ol and this can be selectively catalytically hydrogenated to give 4-terpineol.
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Synthesis routes and methods II

Procedure details

linalool; linalyl acetate; geraniol; nerol 2-(1,1-dimethylethyl)cyclohexanol acetate; benzyl acetate; terpenes (orange)
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Synthesis routes and methods III

Procedure details

Crude pine oil (138.8 g; dehydrated by vacuum stripping and containing terpineol: 94.0%; fenchol: 0.29%; borneol: 3.66%) is heated with ME-810 (12.4 g; mixture of methyl fatty acid esters, available from Peter Cremer NA, LP) and methanesulfonic acid (1.0 g) at 100° C., 30-60 mm Hg for 10 h. GC of the reaction mixture shows: terpineol: 19.9%; borneol: 1.85%; terpene alcohol fatty esters: 2%. Limonene and terpinolene, formed by acid-catalyzed dehydration of terpineol, account for 65% of the reaction mixture. Distillation of the reaction mixture gives 108 g of material containing 1.85% of borneol and 18.5% of terpineol. This example shows that methanesulfonic acid is an unacceptable catalyst for the transesterification.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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